molecular formula C19H19N3O2 B5161778 N-[(2Z,4E)-1-hydrazinyl-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide

N-[(2Z,4E)-1-hydrazinyl-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide

Cat. No.: B5161778
M. Wt: 321.4 g/mol
InChI Key: ZAJHWQDKBMSTOU-PZAFVPBJSA-N
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Description

N-[(2Z,4E)-1-hydrazinyl-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinyl group, a phenyl ring, and a benzamide moiety, making it a versatile molecule for chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z,4E)-1-hydrazinyl-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of a hydrazine derivative with a suitable aldehyde or ketone, followed by cyclization and functional group modifications. Reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale synthesis. Advanced techniques like catalytic hydrogenation and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z,4E)-1-hydrazinyl-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines, modifying the compound’s structure.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for catalysis. Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[(2Z,4E)-1-hydrazinyl-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s hydrazinyl group can interact with biological molecules, making it useful for probing enzyme activities and protein functions.

    Industry: It can be used in the production of specialty chemicals, dyes, and polymers, contributing to various industrial processes.

Mechanism of Action

The mechanism by which N-[(2Z,4E)-1-hydrazinyl-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to changes in cellular functions. The compound’s hydrazinyl group may form covalent bonds with target molecules, altering their activity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z,4E)-1-hydrazinyl-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its hydrazinyl group, in particular, offers versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(2Z,4E)-1-hydrazinyl-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-14(12-15-8-4-2-5-9-15)13-17(19(24)22-20)21-18(23)16-10-6-3-7-11-16/h2-13H,20H2,1H3,(H,21,23)(H,22,24)/b14-12+,17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJHWQDKBMSTOU-PZAFVPBJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C(C(=O)NN)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C(/C(=O)NN)\NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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